molecular formula C17H17N5O2 B3008303 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-09-2

8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3008303
CAS No.: 31488-09-2
M. Wt: 323.356
InChI Key: NXHNRNHNQMQRLP-UHFFFAOYSA-N
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Description

8-Benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purinedione derivative of significant interest in medicinal chemistry and preclinical research. This compound is part of a class of nitrogen-containing heterocycles, specifically an imidazo[2,1-f]purine-dione, a scaffold recognized for its unique structural characteristics and electron-rich environment that facilitates interaction with a range of biological targets . The primary research applications for this compound and its structural analogs are in the field of neuroscience, particularly in the investigation of psychiatric disorders. Compounds based on the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione structure have been synthesized and evaluated as potential psychotropic agents . Research indicates that such derivatives can act as potent and selective ligands for serotonin receptors, such as the 5-HT 1A receptor, functioning as strong antagonists . This mechanism is a key target for developing new therapeutic strategies for conditions like depression and anxiety. In vivo studies on related analogs have demonstrated promising antidepressant-like and anxiolytic-like activities, making this chemical class a valuable tool for understanding the serotoninergic system and for the discovery of new central nervous system (CNS) active compounds . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. The buyer assumes all responsibility for ensuring safe handling and use in compliance with their local and institutional regulations.

Properties

IUPAC Name

6-benzyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-9-22-13-14(19(2)17(24)20(3)15(13)23)18-16(22)21(11)10-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNRNHNQMQRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound's structure features an imidazole ring fused with a purine moiety, which contributes to its diverse biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. The molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2, with a molecular weight of 298.33 g/mol. Its structure is characterized by the presence of multiple methyl groups and a benzyl substituent that enhances its lipophilicity and bioactivity.

Anticancer Properties

Research indicates that derivatives of imidazo[2,1-f]purine exhibit anticancer properties. In vitro studies have shown that 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
SW48010
PC315
HeLa12

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within the cell. Studies suggest that it may act as a GABA_A receptor positive allosteric modulator , enhancing inhibitory neurotransmission and potentially providing anxiolytic effects. This interaction can influence various signaling pathways related to cellular proliferation and survival.

Case Studies

Several case studies have explored the therapeutic potential of 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

  • Study on Antiproliferative Effects : A study demonstrated that this compound significantly reduced the viability of colon cancer cells in a dose-dependent manner. The findings were corroborated by flow cytometry analysis showing an increase in apoptotic cells at higher concentrations.
  • Neuropharmacological Study : In animal models, administration of the compound showed a reduction in anxiety-like behavior in elevated plus maze tests. This suggests potential applications in treating anxiety disorders.

Research Findings

Recent research has focused on synthesizing analogs of 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to enhance its biological activity and selectivity:

Analog NameActivityReference
6-Acetyl derivativeIncreased anticancer activity
Hydantoin derivativesEnhanced selectivity for thymidine phosphorylase inhibition

These studies highlight the ongoing efforts to optimize the structure for improved efficacy against specific targets.

Comparison with Similar Compounds

Piperazinylalkyl Derivatives (Antidepressant Candidates)

  • Example Compounds :
    • 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl derivative .

    • AZ-853 and AZ-861 : Piperazinylbutyl derivatives with fluorophenyl/trifluoromethylphenyl groups .
  • Key Features: High affinity for serotonin receptors (5-HT1A/5-HT7; Ki = nanomolar range). 3i showed potent antidepressant activity (2.5–5 mg/kg in mice) and anxiolytic effects . AZ-861 exhibited stronger 5-HT1A agonism, while AZ-853 had better brain penetration .
  • Comparison :
    The benzyl group in the target compound lacks the piperazine moiety critical for 5-HT1A/5-HT7 binding. This suggests reduced serotonin receptor affinity but possibly improved metabolic stability due to fewer rotatable bonds .

Aryl and Halogenated Derivatives (Anticancer Agents)

  • Example Compounds: CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl derivative (PPARγ agonist) . 3-(2-Chlorobenzyl) derivative: TGF-β inhibitor . 7-(4-Bromophenyl)-8-(4-methylphenyl) derivative .
  • Key Features :
    • CB11 induces apoptosis in NSCLC cells via PPARγ-dependent ROS production and caspase-3 activation .
    • Halogenated benzyl groups enhance TGF-β inhibition and anticancer potency .

Alkyl and Hydroxyalkyl Derivatives (Kinase Inhibitors)

  • Example Compounds :
    • 8-(Butyl) derivative : Synthesized as a kinase inhibitor .
    • 8-(2-Hydroxyethyl) derivative : Improved solubility due to polar substituent .
  • Key Features :
    • Alkyl chains enhance lipophilicity, favoring blood-brain barrier penetration.
    • Hydroxyethyl groups improve aqueous solubility but may reduce CNS activity .

Miscellaneous Derivatives (Receptor Probes and Enzyme Inhibitors)

  • Example Compounds: Compound 5: 8-(4-(6,7-Dimethoxyisoquinolinyl)butyl) derivative with dual 5-HT1A/PDE4B activity . 8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl) derivative: Designed for adenosine A3 receptor targeting .
  • Key Features: Hybrid structures (e.g., isoquinolinyl) enable multi-target activity but complicate selectivity .
  • Comparison : The target compound’s simpler benzyl substituent may limit multi-target engagement, favoring selectivity for undefined receptors.

Q & A

Q. What are the optimal synthetic routes for 8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example, Huisgen azide-alkyne cycloaddition (click chemistry) under Cu(I) catalysis (e.g., CuI with sodium ascorbate) has been used to introduce benzyl groups at the 8-position of similar purine-dione scaffolds . Reaction optimization involves adjusting solvent ratios (e.g., tert-butanol/water), temperature (65–150°C), and catalyst loading. Yield improvements (up to 80%) are achievable by in situ generation of intermediates, as demonstrated for analogous compounds .

Q. How can researchers confirm the structural integrity of this compound and its intermediates during synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., benzyl group at C8, methyl groups at N1/N3) and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for purine-dione systems) . Elemental analysis (C/H/N) and mass spectrometry (e.g., ESI-MS) are critical for validating molecular weight and purity (>95%) . Single-crystal X-ray diffraction (as in ) resolves ambiguities in regiochemistry for closely related derivatives .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but shows limited solubility in water. Stability studies in aqueous buffers (pH 4–9) should include HPLC monitoring (C18 column, UV detection at 254 nm) to track degradation. For biological assays, use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to adenosine receptors (A1/A2A), and what structural modifications enhance selectivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 5NM4 for A2A) can model interactions. The benzyl group at C8 may occupy hydrophobic pockets, while methyl groups at N1/N3 reduce steric hindrance. Free energy perturbation (FEP) calculations or QSAR models can prioritize derivatives with substituents like halogenated benzyl groups or triazole moieties for improved selectivity . Experimental validation via radioligand binding assays (e.g., [³H]CGS21680 for A2A) is recommended .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites. Structural modifications (e.g., replacing labile ester groups with amides) can enhance metabolic stability. Parallel in vitro assays (e.g., microsomal stability tests) and in vivo PK/PD modeling are critical for bridging data gaps .

Q. How can AI-driven tools optimize reaction pathways for novel derivatives of this compound?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics-integrated models) can simulate reaction kinetics and predict optimal conditions (temperature, catalyst loading) for Huisgen or Suzuki-Miyaura couplings. Machine learning (ML) models trained on historical reaction data (e.g., yield, purity) can prioritize synthetic routes for derivatives with enhanced bioactivity .

Data Contradiction Analysis

Q. Conflicting reports on the antibacterial efficacy of purine-dione derivatives: How to design experiments to address this?

  • Methodological Answer : Design a checkerboard assay to evaluate synergy with existing antibiotics (e.g., β-lactams) and rule out off-target effects. Use standardized bacterial strains (e.g., ATCC controls) and quantify MIC/MBC values under consistent conditions (pH, inoculum size). Conflicting data may arise from differences in bacterial efflux pump activity, which can be assessed via ethidium bromide accumulation assays .

Characterization and Validation

Q. What advanced techniques validate the electronic effects of substituents on the purine-dione core?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09) can model electron density distribution and predict nucleophilic/electrophilic sites. Experimentally, cyclic voltammetry reveals redox potentials influenced by electron-withdrawing/donating groups (e.g., benzyl vs. halogenated benzyl). Correlate these findings with Hammett constants (σ) to rationalize substituent effects .

Experimental Design

Q. How to design a SAR study for optimizing the 8-benzyl substituent?

  • Methodological Answer : Synthesize derivatives with:
  • Electron-donating groups (e.g., -OCH₃ at the benzyl para-position) to enhance receptor binding.
  • Bulky substituents (e.g., naphthyl) to probe steric tolerance.
    Test in parallel against adenosine receptors (A1/A2A) and off-target kinases (e.g., PKA) to assess selectivity. Use Schild analysis for potency (pA2 values) and SPR biosensors for kinetic binding parameters .

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